Evidence Item 1: Sulfonamide Bridge Enables NMDA Receptor Interaction Absent in Carboxamide-Linked Benzamide-Piperazines
3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is recorded in BindingDB with an IC50 of 414,000 nM (414 µM) against the NMDA glutamate receptor 1 (inhibition of [3H]-strychnine binding) [1]. In contrast, the carboxamide-linked comparator N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was optimized for dopamine D4 receptor binding (IC50 = 0.057 nM) and showed >10,000-fold selectivity over D2, with no reported NMDA activity [2]. The sulfonamide bridge thus redirects pharmacological space away from the canonical dopamine D4 target and toward ionotropic glutamate receptors, a shift not achievable with carboxamide or 3-chloro-substituted sulfonamide analogs that have no documented NMDA binding.
| Evidence Dimension | NMDA glutamate receptor 1 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 414,000 nM (414 µM) |
| Comparator Or Baseline | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: No reported NMDA binding; optimized for D4 (IC50 = 0.057 nM) [2] |
| Quantified Difference | Target compound uniquely exhibits measurable (though weak) NMDA receptor engagement; comparator's primary pharmacology is exclusive to dopamine D4 receptor (>10,000-fold D4/D2 selective). |
| Conditions | [3H]-strychnine binding inhibition assay; BindingDB entry (no temperature/pH specified). |
Why This Matters
For researchers screening for polypharmacology or NMDA-mediated pathways, this compound provides a structurally characterized starting point for optimizing glutamate receptor affinity—a dimension entirely absent from the high-affinity D4-selective carboxamide series.
- [1] BindingDB. Affinity Data: IC50 4.14E+5 nM; Inhibition of [3H]-strychnine binding to NMDA glutamate receptor 1. View Source
- [2] Perrone, R., et al. J Med Chem, 1998, 41, 4903-4909. View Source
